Malathion diacid

Übersicht

Beschreibung

Malathion diacid, also known as malathion dicarboxylic acid, is a metabolite of malathion, an organophosphate insecticide. Malathion is widely used in agriculture, public health, and residential pest control. The diacid form is produced through the hydrolysis of malathion and is a key intermediate in its biodegradation pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Malathion diacid is typically synthesized through the hydrolysis of malathion. The reaction involves the cleavage of ester bonds in malathion, resulting in the formation of malathion monocarboxylic acid and subsequently this compound. This process can be catalyzed by carboxylesterases, which are enzymes that facilitate the hydrolysis of ester bonds .

Industrial Production Methods

Industrial production of this compound involves the controlled hydrolysis of malathion under specific conditions. The reaction is typically carried out in an aqueous medium with a suitable catalyst, such as a strong acid or base, to accelerate the hydrolysis process. The reaction conditions, including temperature and pH, are optimized to maximize the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Malathion diacid undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction leading to its formation from malathion.

Oxidation: this compound can be further oxidized to produce various degradation products.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water, carboxylesterases, strong acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Malathion monocarboxylic acid, this compound.

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of this compound, although these are less commonly studied.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Malathion and its metabolites, including DCA, are extensively utilized in agriculture for pest control. The following table summarizes the key agricultural applications:

| Application | Description |

|---|---|

| Crop Protection | Used to control pests on food crops, pastures, and ornamental plants. |

| Public Health | Employed in mosquito control programs to mitigate disease transmission (e.g., West Nile Virus). |

| Veterinary Use | Applied for managing ectoparasites in livestock and pets. |

Case Study: Mosquito Control

In a study conducted in Southern California, malathion was aerially sprayed to control Mediterranean fruit flies. The study measured the deposition and concentration of malathion and its metabolites, including DCA, demonstrating effective pest control with minimal environmental impact .

Environmental Fate and Transport

Understanding the environmental behavior of malathion and its metabolites is essential for assessing potential risks. Malathion DCA is less toxic than the parent compound but can still affect aquatic organisms.

Research Findings

Research indicates that malathion can be transported from application sites via precipitation and wind. Monitoring studies have shown detectable levels of DCA in water bodies following agricultural applications .

Human Health Implications

Malathion and its metabolites pose varying degrees of risk to human health. Malathion DCA has been studied for its pharmacokinetics, particularly regarding exposure through diet or environmental contact.

Case Study: Human Exposure Assessment

A study evaluated human exposure to malathion through dietary intake and environmental contact, measuring urinary levels of DCA as a biomarker. Results indicated that while acute exposure risks were low, chronic monitoring is necessary to assess long-term health effects .

Wirkmechanismus

Malathion diacid exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission and eventual neurotoxicity. The molecular targets include the active site of acetylcholinesterase, where this compound binds irreversibly .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Malathion Monocarboxylic Acid: Another metabolite of malathion, formed during the initial stages of hydrolysis.

Malaoxon: An oxidized derivative of malathion, more toxic than malathion itself.

Parathion Diacid: A similar organophosphate compound that undergoes hydrolysis to form diacid derivatives.

Uniqueness

Malathion diacid is unique due to its specific formation pathway and its role as a key intermediate in the biodegradation of malathion. Unlike malaoxon, which is more toxic, this compound is less toxic but still significant in environmental monitoring and biodegradation studies .

Biologische Aktivität

Malathion diacid (MDA), a key metabolite of the organophosphate insecticide malathion, has garnered attention in toxicological research due to its biological activity and potential health effects. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicokinetics, and implications for human health based on diverse research findings.

Metabolism and Excretion

Malathion is metabolized primarily through hydrolytic cleavage, resulting in several metabolites, including malathion monocarboxylic acid (MMA) and this compound (MDA). Studies indicate that over 80% of malathion metabolites excreted in urine are MMA and MDA . The metabolic pathway can be summarized as follows:

- Initial Hydrolysis : Malathion undergoes enzymatic hydrolysis of its ester bonds.

- Formation of Metabolites : The primary metabolites formed are MMA and MDA, which are then excreted via urine.

The pharmacokinetics of these metabolites varies with the route of exposure. For instance, after dermal exposure, the average time to recover half of the absorbed dose of malathion in urine is approximately 11.8 hours, compared to 3.2 hours following intravenous administration .

Toxicokinetics

The toxicokinetic profile of malathion and its metabolites has been assessed through various studies. A notable model predicts the time evolution of malathion and its metabolites in human subjects under different exposure scenarios. Key findings include:

- Half-Life : The half-life of MDA in urine is significantly longer than that of malathion itself, indicating prolonged biological activity.

- Excretion Patterns : MDA is predominantly excreted within the first 12 hours post-exposure, with urinary concentrations peaking shortly after exposure .

Table 1: Pharmacokinetic Parameters of Malathion Metabolites

| Parameter | Malathion | MMA | MDA |

|---|---|---|---|

| Blood Half-Life | ~12 min | Not specified | Not specified |

| Urine Half-Life | 3-12 hr | 15-24 hr | 3-12 hr |

| Major Excretion Route | Urine | Urine | Urine |

Biological Effects and Toxicity

This compound's biological effects are primarily linked to its role as a cholinesterase inhibitor. Although MDA itself is not a potent inhibitor compared to its parent compound or other metabolites like malaoxon, it still contributes to the overall toxicity profile associated with malathion exposure.

Case Studies

- Health Effects Following Exposure : A study conducted after aerial spraying of malathion revealed no significant increase in acute health effects among residents exposed to the pesticide . However, it highlighted the need for continuous monitoring due to potential long-term effects.

- Biomonitoring Studies : Research on biomonitoring data indicated that individuals exposed to malathion showed detectable levels of MMA and MDA in urine samples, underscoring the importance of these metabolites as biomarkers for exposure assessment .

Environmental Impact and Biodegradation

Research has also focused on the environmental degradation of malathion and its metabolites. Certain bacterial strains have been identified capable of degrading malathion effectively, leading to the formation of less harmful products. This biodegradation pathway is crucial for mitigating environmental contamination caused by agricultural runoff .

Table 2: Bacterial Strains Capable of Malathion Degradation

| Bacterial Strain | Growth Rate (h) | pH Change |

|---|---|---|

| Strain FG2 | 8 | 7.0 to 7.5 |

| Strain CB1 | 8 | 7.0 to 7.5 |

Eigenschaften

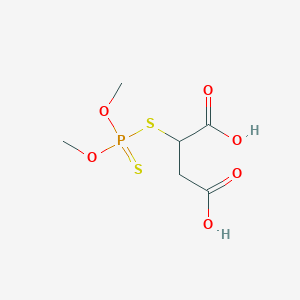

IUPAC Name |

2-dimethoxyphosphinothioylsulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O6PS2/c1-11-13(14,12-2)15-4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUNKPWHNGMQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052739 | |

| Record name | Malathion dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-28-9 | |

| Record name | Butanedioic acid, [(dimethoxyphosphinothioyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALATHION DIACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M523N0T44K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of malathion diacid on basophilic cells?

A1: this compound, a metabolite of the organophosphate pesticide malathion, has been shown to induce histamine release from various basophilic cells, including rat peritoneal mast cells (RPMC), human peripheral blood basophils (HPBB), and cutaneous mast cells [, ]. This histamine release, a marker of degranulation, suggests that this compound can trigger an inflammatory response. Interestingly, the release kinetics of histamine and another mast cell mediator, beta-hexosaminidase, differ in response to this compound, indicating potentially distinct release mechanisms [].

Q2: How does the presence of other pesticides like carbaryl affect malathion's pharmacokinetics in rats?

A2: Studies in rats show that the co-administration of carbaryl with malathion alters the pharmacokinetic parameters of both pesticides []. For instance, carbaryl's presence slows down the absorption and elimination of malathion while increasing its distribution phase duration and overall exposure. This altered pharmacokinetic profile can potentially impact the toxicity associated with combined pesticide exposure.

Q3: Can you elaborate on the analytical methods used for the detection and quantification of this compound?

A3: Various analytical techniques have been employed for the detection and quantification of this compound. Electrochemical immunosensors utilizing this compound-specific antibodies immobilized on nanocomposites have shown promising results, achieving femtomolar detection limits []. These immunosensors offer advantages in terms of sensitivity and specificity compared to traditional methods like HPLC.

Q4: What is known about the environmental fate and degradation of malathion and its metabolites like this compound?

A4: Research indicates that light exposure can significantly impact the degradation of malathion []. Different wavelengths of light, particularly infrared and ultraviolet, exhibit varying degrees of photodegradative activity, leading to the formation of several breakdown products, including this compound. Understanding the degradation pathways and kinetics of malathion and its metabolites is crucial for assessing their environmental persistence and potential risks.

Q5: Are there any known associations between exposure to this compound and human health outcomes?

A5: A study investigating the link between pesticide exposure and sexual maturation in adolescent males found that intermediate levels of this compound in urine were associated with lower odds of reaching advanced stages of adrenal development []. This finding suggests a potential endocrine-disrupting effect of this compound, warranting further investigation.

Q6: Has resistance to malathion or its metabolites been observed in insects, and if so, what are the underlying mechanisms?

A6: Yes, a study on bed bugs revealed that a strain resistant to malathion displayed a higher capacity for malathion degradation, with this compound identified as a major metabolite []. This enhanced metabolic detoxification suggests that increased enzymatic breakdown of malathion into metabolites like this compound can contribute to insecticide resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.